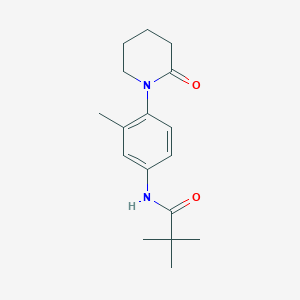

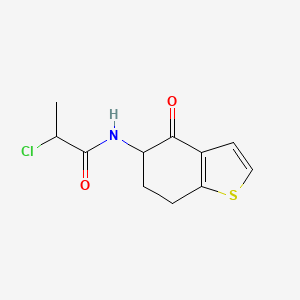

N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)pivalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)pivalamide” is a compound that is structurally similar to Apixaban . Apixaban is a direct inhibitor of activated factor X (FXa) and is used for the prevention and treatment of various thromboembolic diseases .

Synthesis Analysis

The synthesis of compounds similar to “this compound” has been described in the literature . The synthesis process involves modification of the carboxamido linker to eliminate potential in vivo hydrolysis to a primary aniline .Molecular Structure Analysis

The molecular structure of “this compound” is similar to that of Apixaban . The structure includes a bicyclic tetrahydropyrazolopyridinone scaffold .Chemical Reactions Analysis

“this compound” is expected to exhibit similar chemical reactions to Apixaban . Apixaban acts as a competitive inhibitor of FXa versus the synthetic tripeptide substrate, indicating that it binds in the active site .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are expected to be similar to those of Apixaban . Apixaban has good bioavailability, low clearance, and a small volume of distribution in animals and humans .Scientific Research Applications

Metal-Free Synthesis Techniques

A study by Liu et al. (2013) highlights a metal-free synthesis technique featuring oxidative C(sp(2))-C(sp(2)) bond formation along with an exclusive 1,2-aryl migration. This approach is general and efficient for assembling a variety of 3-arylquinolin-2-one compounds, indicating potential in synthetic chemistry for creating complex molecules without the need for metal catalysts (Le‐Ping Liu et al., 2013).

Mechanistic Insights into Aryl Migration

Another significant contribution by Liu et al. (2016) involves the study of the phenyliodine bis(trifluoroacetate) (PIFA)-mediated reaction of N-arylcinnamamide to produce 3-arylquinolin-2-one derivatives. This research provides a deep understanding of the regioselectivity during the aryl migration process, which is essential for designing synthetic routes for complex organic molecules (Le‐Ping Liu et al., 2016).

Anticancer Compound Synthesis

Research on the synthesis of oxazoles from enamides via phenyliodine diacetate (PIDA)-mediated intramolecular cyclization by Zheng et al. (2012) showcases the potential of similar compounds in the development of new anticancer agents. This work emphasizes the heavy-metal-free characteristic of the oxidative carbon-oxygen bond formation process, which is crucial for the eco-friendly synthesis of pharmacologically relevant molecules (Yunhui Zheng et al., 2012).

Novel Cystic Fibrosis Therapy

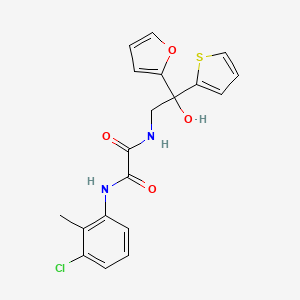

Yu et al. (2008) discovered a molecule, N-(5-(2-(5-Chloro-2-methoxyphenylamino)thiazol-4-yl)-4-methylthiazol-2-yl)pivalamide, with the potential to correct defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR. The study introduces a series of analogs and evaluates their activity, highlighting the importance of structural constraints for biological activity, which could inform the design of treatments for cystic fibrosis (G. Yu et al., 2008).

Lithiation and Ring Substitution

Smith et al. (2012) explored the lithiation of N-[2-(4-methoxyphenyl)ethyl]pivalamide, yielding insights into the potential for ring substitution reactions. This study could inform the development of new synthetic methodologies for complex organic molecules, demonstrating the versatility of pivalamide-containing compounds in organic synthesis (Keith Smith et al., 2012).

Mechanism of Action

Target of Action

The compound contains an indole nucleus , which is found in many bioactive compounds and binds with high affinity to multiple receptors . .

Mode of Action

The mode of action would depend on the specific targets of the compound. Indole derivatives are known to possess various biological activities , but the exact interactions of this compound with its targets would need to be determined experimentally.

Biochemical Pathways

Again, without specific studies, it’s hard to say which biochemical pathways this compound might affect. Indole derivatives are known to have diverse biological activities , suggesting they might interact with multiple pathways.

Properties

IUPAC Name |

2,2-dimethyl-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O2/c1-12-11-13(18-16(21)17(2,3)4)8-9-14(12)19-10-6-5-7-15(19)20/h8-9,11H,5-7,10H2,1-4H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYUUHSYOULYVOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C(C)(C)C)N2CCCCC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-3-methylbutanamide](/img/structure/B2978831.png)

![N-(2,4-dimethylphenyl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2978833.png)

![1-({[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]thio}acetyl)indoline](/img/structure/B2978835.png)

![5-Fluoro-4-[4-(2-methylpropylsulfonyl)piperazin-1-yl]-6-phenylpyrimidine](/img/structure/B2978836.png)

![6-Benzyl-4-methyl-2-[(4-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)-N-(2-phenylethyl)acetamide](/img/structure/B2978842.png)

![3-(4-Methylbenzyl)-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2978843.png)

![2-Cyclopropyl-1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]ethanone](/img/structure/B2978848.png)

![(5S)-5-methyl-5-[(1S)-4-methyl-5-oxo-3-cyclohexenyl]-4,5-dihydro-3-isoxazolecarboxylic acid](/img/structure/B2978851.png)